![molecular formula C26H22N2OS B2687453 1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol CAS No. 318949-12-1](/img/structure/B2687453.png)
1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol is a useful research compound. Its molecular formula is C26H22N2OS and its molecular weight is 410.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
The use of sulfur-containing compounds, similar to the queried chemical, in catalytic processes has been explored. For instance, sulfuric acid derivatives have been employed as recyclable catalysts in the synthesis of pyrazolone derivatives, showing high yields and reusability without losing catalytic activity (Tayebi et al., 2011). This suggests potential catalytic applications of the chemical in organic synthesis, leveraging its sulfur component for enhancing reactions.
Pharmacological Potential
The compound's structural relatives have demonstrated significant pharmacological potential. For example, derivatives incorporating the pyrazolone scaffold have shown promising anti-Helicobacter pylori activities, with low minimal inhibition concentrations against various strains, including those resistant to conventional treatments (Carcanague et al., 2002). This indicates potential for the development of novel anti-bacterial agents from such compounds.
Antioxidant and Anti-inflammatory Activities
Compounds structurally related to the queried chemical, particularly those with pyrazole and oxadiazole derivatives, have been evaluated for their antioxidant, analgesic, and anti-inflammatory potential. Certain derivatives exhibited significant binding affinity to key biological targets such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), correlating to their pharmacological activities (Faheem, 2018). This suggests the possibility of utilizing the chemical for developing new therapeutics with anti-inflammatory and antioxidant properties.
Inhibitory Effects on Enzymes
The synthesis of pyrazole derivatives bearing a sulfonamide moiety has shown inhibitory effects on human carbonic anhydrase isoenzymes, with certain compounds exhibiting potent inhibitory activities. This highlights the potential of such compounds in designing inhibitors for specific isoenzymes implicated in various diseases (Mert et al., 2015).
Molecular Modeling and Spectroscopic Analysis
The chemical and its analogs have been subjects of molecular modeling and spectroscopic investigations to understand their structural and electronic properties. For example, studies involving quantum mechanical calculations and spectroscopic (FT-IR, FT-Raman, UV) analyses have been conducted to assess molecular orbital, non-linear optical properties, and other electronic parameters, offering insights into the compound's potential applications in materials science and molecular electronics (Govindasamy & Gunasekaran, 2015).
Propriétés
IUPAC Name |
1-[1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]-3-phenylprop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2OS/c1-19-13-16-22(17-14-19)30-26-24(23(29)18-15-20-9-5-3-6-10-20)25(27-28(26)2)21-11-7-4-8-12-21/h3-14,16-17,23,29H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYFAHFUBMAXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C(C#CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

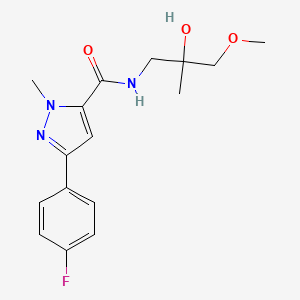
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2687371.png)

![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)
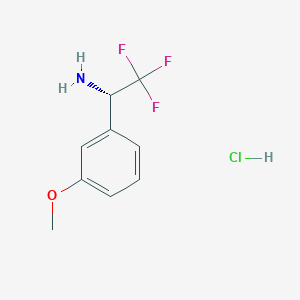
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2687376.png)
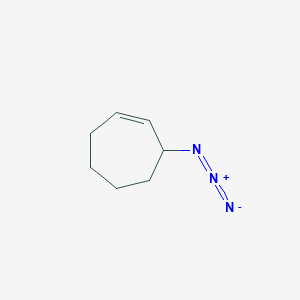
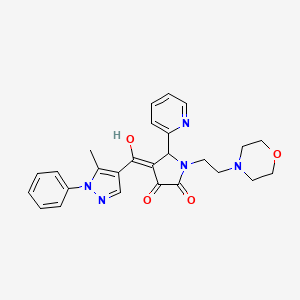
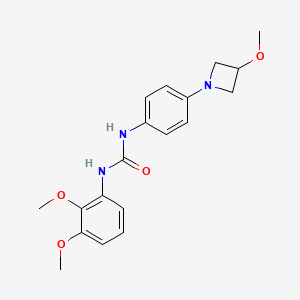
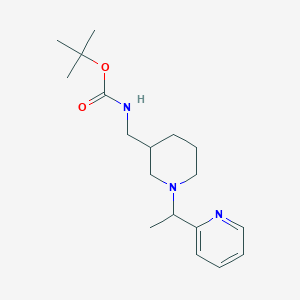
![tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2687390.png)
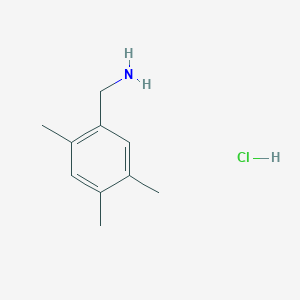
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2687392.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2687393.png)